Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)
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Overview
Description
Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) is a complex molecule that plays a crucial role in the structure of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. This compound is significant in the field of microbiology and biochemistry due to its involvement in bacterial endotoxin activity, which can trigger strong immune responses in humans and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) typically involves the chemical modification of lipid A, a component of LPS. The process includes the incorporation of 3-deoxy-D-manno-octulosonic acid (Kdo) residues into the lipid A structure. This is achieved through glycosylation reactions, where Kdo donors are reacted with lipid A under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to modify the lipid A backbone, affecting its interaction with other molecules.
Substitution: This reaction involves replacing specific functional groups with others, which can change the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of ketones or aldehydes, while reduction can lead to the formation of alcohols .
Scientific Research Applications
Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of LPS in bacterial membranes.
Biology: Researchers use this compound to investigate the mechanisms of bacterial endotoxin activity and its effects on host immune responses.
Medicine: It is studied for its potential role in developing vaccines and therapeutics targeting Gram-negative bacterial infections.
Mechanism of Action
The mechanism of action of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) involves its interaction with the immune system. The compound binds to toll-like receptor 4 (TLR4) on the surface of immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This response is part of the body’s defense mechanism against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Lipid A: The core structure of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) is similar to lipid A, which is also a component of LPS.
3-deoxy-D-manno-octulosonic acid (Kdo): This monosaccharide is a key component of the compound and is found in other bacterial polysaccharides.
Uniqueness
Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) is unique due to the specific incorporation of Kdo residues into the lipid A structure, which enhances its ability to interact with the immune system and trigger a strong response. This makes it a valuable tool for studying bacterial endotoxin activity and developing related therapeutics .
Properties
IUPAC Name |
azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H202N2O39P2.H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKZRFADNCODFM-UIHQQFNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H205N3O39P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2255.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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